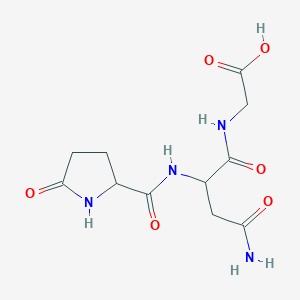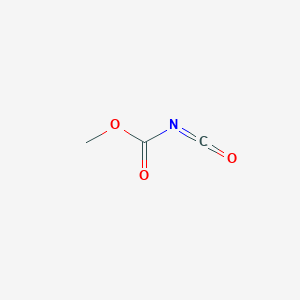
Phénol, 4,4'-(2,2-dioxydo-3H-1,2-benzoxathiol-3-ylidène)bis(2,6-dibromo-, sel de monosodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phenol family and is characterized by the presence of bromine atoms and a benzoxathiol moiety[_{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 .... It is commonly used in scientific research and various industrial applications due to its distinctive chemical behavior.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: : As a reagent in organic synthesis and analytical chemistry.
Biology: : In biochemical assays and studies involving enzyme activity.
Medicine: : As a potential therapeutic agent or intermediate in drug synthesis.
Industry: : In the production of dyes, pigments, and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring[_{{{CITATION{{{1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis [2,6 ...](https://www.echemi.com/sds/bromocresol-green-pd180521124117.html). Subsequent steps may include the formation of the benzoxathiol moiety through the reaction with appropriate sulfur-containing reagents[{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 ...
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled reaction conditions to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: : The compound can be reduced to remove bromine atoms, resulting in different derivatives.
Substitution: : The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include brominated derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxathiol moiety play crucial roles in its biological activity, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
This compound is compared with other similar phenolic compounds, such as:
Bromophenol Blue: : Used as a pH indicator.
Cresol Red: : Another pH indicator with different chemical properties.
Tetrabromophenolsulfonephthalein: : Used in analytical chemistry.
The uniqueness of this compound lies in its specific structure and the presence of bromine atoms, which confer distinct chemical and biological properties compared to other phenolic compounds.
Propriétés
Numéro CAS |
62625-28-9 |
|---|---|
Formule moléculaire |
C19H10Br4NaO5S |
Poids moléculaire |
693.0 g/mol |
Nom IUPAC |
sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H; |
Clé InChI |
LWCORDLDRJTFKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br.[Na] |
| 62625-28-9 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















